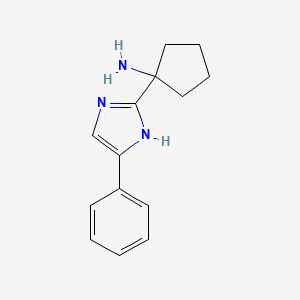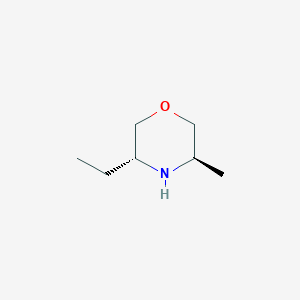
(3R,5R)-3-Ethyl-5-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-3-Ethyl-5-methylmorpholine is a chiral morpholine derivative with the molecular formula C7H15NO. This compound is characterized by its unique stereochemistry, having both the 3R and 5R configurations. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-Ethyl-5-methylmorpholine can be achieved through several methods. One common approach involves the reduction of a precursor compound using a suitable reducing agent. For instance, the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoic acid tert-butyl ester using a ketone reductase enzyme can yield this compound . This reaction typically occurs under mild conditions, such as room temperature and neutral pH, making it an efficient and environmentally friendly process.
Industrial Production Methods
In industrial settings, the production of this compound often involves biocatalytic processes due to their high selectivity and efficiency. The use of recombinant enzymes, such as ketone reductases, allows for the stereoselective reduction of precursors to produce the desired chiral morpholine derivative . These processes are typically carried out in aqueous media, further enhancing their sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-3-Ethyl-5-methylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the morpholine ring or its substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various reduced morpholine derivatives.
Applications De Recherche Scientifique
(3R,5R)-3-Ethyl-5-methylmorpholine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can serve as a ligand in the study of enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of (3R,5R)-3-Ethyl-5-methylmorpholine involves its interaction with specific molecular targets. For instance, as a chiral ligand, it can bind to enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5R,9R)-3,5,9-Trimethyldodecanal: A compound with similar stereochemistry but different functional groups and applications.
(3R,5R)-3,5-Dimethylmorpholine: Another morpholine derivative with similar structural features but different substituents.
Uniqueness
(3R,5R)-3-Ethyl-5-methylmorpholine is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the morpholine ring. This combination of features makes it a valuable compound in various fields, particularly in the synthesis of chiral molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(3R,5R)-3-ethyl-5-methylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-3-7-5-9-4-6(2)8-7/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
NIVZZMFSGHCALH-RNFRBKRXSA-N |
SMILES isomérique |
CC[C@@H]1COC[C@H](N1)C |
SMILES canonique |
CCC1COCC(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





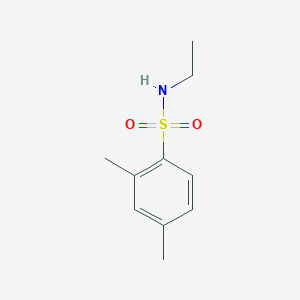

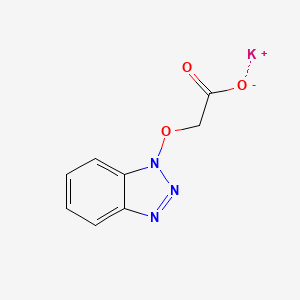
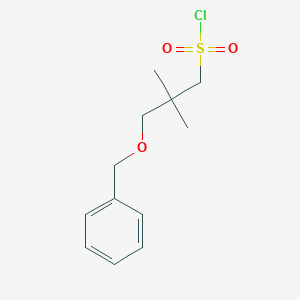
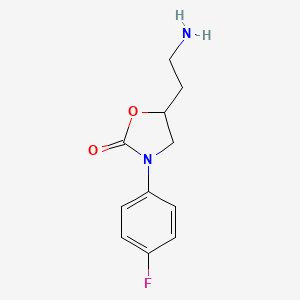
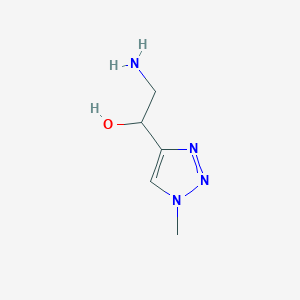
![{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B13070280.png)


